molecular formula C21H28 B097359 1-Tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene CAS No. 19099-48-0

1-Tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene

Cat. No.: B097359
CAS No.: 19099-48-0
M. Wt: 280.4 g/mol
InChI Key: KRMBVBPNWUBFBC-UHFFFAOYSA-N
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Description

1-Tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene is a useful research compound. Its molecular formula is C21H28 and its molecular weight is 280.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Genotoxicity Assessment Compounds like benzene and its derivatives, including those with tert-butyl groups, have been evaluated for their genotoxic effects on human lymphocytes. For instance, benzene, along with other aromatic hydrocarbons, was shown to induce DNA damage in isolated human lymphocytes, as evidenced by the alkaline comet assay. This research underscores the importance of assessing the genotoxic potential of chemical compounds, including those related to 1-Tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene, in environmental and occupational health contexts (Chen et al., 2008).

Capping Reagents in Cyclodextrin Functionalization Derivatives of tert-butylphenyl compounds have been employed as capping reagents for the functionalization of cyclodextrins, a class of cyclic oligosaccharides. This approach has been used to create A,B-difunctionalized cyclodextrin derivatives, showcasing the utility of bulky aromatic compounds in the modification of cyclodextrins for potential applications in drug delivery and molecular recognition (Armspach et al., 2005).

Chemical Equilibrium Studies The equilibrium reactions of phenoxyl radicals, related to the tert-butylphenyl groups, have been studied in different solvents, providing insights into the thermodynamics and kinetics of radical reactions. Such studies are crucial for understanding the stability and reactivity of radical species in chemical synthesis and degradation processes (Coronel, 2003).

Synthesis of Biologically Active Compounds The synthesis of compounds containing tert-butyl and phenyl groups, such as tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, highlights the role of these structural motifs in the production of intermediates for biologically active molecules. This area of research is pivotal for developing new pharmaceuticals and understanding the structure-activity relationships of organic compounds (Liu Ya-hu, 2010).

Antioxidant and Stabilizer Studies The reaction of tert-butyl hydroperoxide with compounds containing tert-butylphenyl groups has been investigated for its implications in the stabilization of polymers. Understanding the behavior of such reactions is essential for developing new antioxidants and stabilizers for industrial applications (Zikmund et al., 2007).

Properties

IUPAC Name

1-tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28/c1-20(2,3)18-11-7-16(8-12-18)15-17-9-13-19(14-10-17)21(4,5)6/h7-14H,15H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMBVBPNWUBFBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70364707
Record name 4,4'-Di-tert-butyldiphenylmethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19099-48-0
Record name 4,4'-Di-tert-butyldiphenylmethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 500-ml flask, to a mixture of 16.8 g (100 mmol) of diphenylmethane and 21.3 g (230 mmol) of tert-butyl chloride, 67 mg (0.5 mmol) of anhydrous AlCl3 were added, at room temperature, under vigorous stirring, resulting in immediate HCl gas emission. The reaction mixture turned red. After 5 min, a second portion of 67 mg (0.5 mmol) of AlCl3 were added. After 5 min of vigorous stirring, the reaction mixture became hard. After about 1 h, the hard mass obtained was recrystallised from about 100 mL of hot isopropanol. The crystalline product precipitated from this solution at a temperature of −30° C. after a period of time of about 2 to 3 h. It was separated, washed with 50 ml of cold isopropanol, and dried in vacuum under a reduced pressure of 10 to 20 mm Hg. 19.6 g of product were obtained with a yield of 70%. The procedure was repeated with a yield ranging between 67 and 74%.
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
21.3 g
Type
reactant
Reaction Step One
Name
Quantity
67 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
67 mg
Type
catalyst
Reaction Step Three
Yield
70%

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